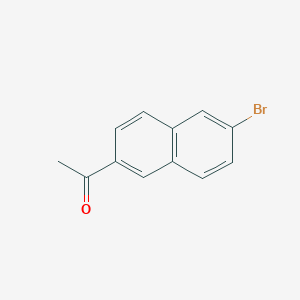

1-(6-Bromonaphthalen-2-yl)ethanone

Descripción general

Descripción

1-(6-Bromonaphthalen-2-yl)ethanone is a brominated aromatic ketone with the molecular formula C₁₂H₉BrO. It serves as a critical intermediate in organic synthesis, particularly in the enantiospecific synthesis of fluorescent unnatural amino acids like L-anap (L-3-(6-acetylnaphthalen-2-yl)-2-aminopropanoic acid). Its synthetic utility is highlighted by its role in gram-scale reactions under mild conditions, achieving a 51% total yield in optimized routes . The compound’s bromine substituent at the 6-position of the naphthalene ring enhances its reactivity in cross-coupling reactions and electronic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(6-Bromonaphthalen-2-yl)ethanone can be synthesized through several methods. One common method involves the bromination of 2-acetylnaphthalene. The reaction typically uses bromine or a brominating agent such as pyridinium tribromide in the presence of a solvent like acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, the Friedel-Crafts acylation of 2-bromonaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can be employed. This method provides a high yield of the desired product and is suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 1-(6-Bromonaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

- Substitution reactions yield various substituted naphthalenes.

- Oxidation reactions produce carboxylic acids or ketones.

- Reduction reactions yield alcohols or hydrocarbons.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

1-(6-Bromonaphthalen-2-yl)ethanone can be synthesized through various chemical reactions, often involving brominated naphthalene derivatives. It is utilized as a raw material for synthesizing other organic compounds, including:

- Pharmaceuticals : It has been noted for its role in the synthesis of substituted quinazolinones, which are investigated for their potential as HCV (Hepatitis C Virus) inhibitors .

- Dyes and Pigments : The compound's bromine substitution enhances its reactivity, making it suitable for dye synthesis, particularly in creating vibrant colors for textiles and plastics.

Pharmaceutical Research

This compound has been explored in drug development due to its biological activity. It serves as a building block in the synthesis of various pharmacologically active compounds. For instance:

- HCV Inhibition : Research has demonstrated that derivatives of this compound exhibit promising activity against Hepatitis C Virus, highlighting its significance in antiviral drug development .

Material Science

The compound is also employed in the development of advanced materials:

- Polymers : It can be used to create polymer compounds that exhibit specific thermal and mechanical properties. Its ability to form stable bonds with other organic materials makes it valuable in producing high-performance polymers.

Case Study 1: Synthesis of Quinazolinones

A study focused on synthesizing quinazolinone derivatives using this compound as a key intermediate. The reaction involved the condensation of the compound with amines under controlled conditions, resulting in compounds that demonstrated significant antiviral activity against HCV .

Case Study 2: Development of Dyes

Another research initiative explored the use of this compound in dye production. The study revealed that the brominated naphthalene structure contributed to enhanced lightfastness and color stability in textile applications, making it an effective dye precursor .

Mecanismo De Acción

The mechanism of action of 1-(6-Bromonaphthalen-2-yl)ethanone depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its mechanism of action would depend on the target molecule it interacts with, which could involve binding to specific enzymes or receptors and modulating their activity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations in Naphthalene-Based Ethanones

The following table compares 1-(6-Bromonaphthalen-2-yl)ethanone with structurally similar compounds, emphasizing substituent effects:

*Estimated based on similar compounds (e.g., ).

Key Observations :

- Bromine vs. Methyl : Bromine’s electron-withdrawing nature increases electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic substitutions compared to methyl-substituted analogs .

- Hydroxyl Groups: Derivatives with hydroxyl groups (e.g., 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone) exhibit improved solubility in polar solvents and antioxidant activity due to hydrogen bonding and radical scavenging .

Electronic and Reactivity Profiles

- Electrophilicity: The bromine atom in this compound withdraws electron density via inductive effects, making the carbonyl carbon more electrophilic. This property is exploited in Bucherer reactions to synthesize amino alcohols (e.g., 2-((6-Bromonaphthalen-2-yl)(methyl)amino)ethan-1-ol) .

- Cross-Coupling Potential: Bromine’s position enables participation in Suzuki-Miyaura couplings, a feature less accessible in chloro or methyl analogs .

Antimicrobial and Antioxidant Activities

Schiff bases derived from 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone demonstrate antibacterial activity against Gram-positive and Gram-negative strains, attributed to the synergistic effects of bromine and hydroxyl groups. These compounds also show radical scavenging activity (IC₅₀ values comparable to ascorbic acid) in DPPH assays .

Actividad Biológica

1-(6-Bromonaphthalen-2-yl)ethanone is an organic compound characterized by its unique structure, which includes a brominated naphthalene ring and an ethanone functional group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. Despite its potential, comprehensive studies on its biological activity remain limited.

- Molecular Formula: C₁₂H₉BrO

- Molecular Weight: 249.1 g/mol

- Structure: The compound features a bromine atom at the 6-position of the naphthalene ring and an ethanone group at the 2-position, contributing to its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial properties. However, specific studies detailing the biological effects of this compound are sparse. The following sections summarize available findings on its biological activity.

Antimicrobial Activity

A study highlighted that related brominated naphthalene derivatives demonstrate significant antimicrobial activity against various pathogens. Although direct evidence for this compound is lacking, it is reasonable to hypothesize that its structural similarities may confer similar properties.

The precise mechanism of action for this compound is not well-documented. However, compounds with similar structures often interact with biological targets through:

- Enzyme Inhibition: Compounds may bind to active sites of enzymes, altering their function.

- Receptor Modulation: Interaction with specific receptors could lead to changes in cellular signaling pathways.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with related compounds is useful. The following table summarizes key features and known activities:

| Compound Name | Molecular Formula | Notable Features | Known Biological Activity |

|---|---|---|---|

| This compound | C₁₂H₉BrO | Brominated naphthalene with ethanone | Limited data on specific activity |

| 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone | C₁₂H₈Br₂O | Additional bromine atom | Antimicrobial activity reported |

| 6-Bromo-naphthalene | C₁₀H₇Br | Simpler structure without ethanone group | Antimicrobial properties noted |

Q & A

Basic Questions

Q. What are the primary synthetic routes for 1-(6-Bromonaphthalen-2-yl)ethanone, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is synthesized via Friedel-Crafts acylation of 6-bromonaphthalene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves controlling reaction temperature (0–5°C), solvent choice (e.g., dichloromethane), and stoichiometry (1:1.2 molar ratio of naphthalene to acetyl chloride). Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity .

- Yield Enhancement : A 12-fold yield increase was reported by modifying solvent polarity and using catalytic piperidine in anhydrous ethanol under reflux .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Analysis : ¹H NMR (CDCl₃) shows signals at δ 8.2–7.5 ppm (aromatic protons) and δ 2.7 ppm (acetyl methyl group). ¹³C NMR confirms the ketone carbonyl at δ 208 ppm .

- Mass Spectrometry : Electron ionization (EI-MS) reveals a molecular ion peak at m/z 264 (M⁺) with fragment peaks corresponding to bromine loss (m/z 185) .

- X-ray Crystallography : Crystallographic data (e.g., CCDC 876789) confirm bond angles and spatial arrangement, critical for studying π-π stacking interactions in solid-state structures .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in substitution reactions of this compound?

- Mechanistic Insight : Bromine acts as a directing group, favoring electrophilic substitution at the para position (C5) due to its electron-withdrawing effect. Computational DFT studies (B3LYP/6-311+G**) show lower activation energy for para-substitution (ΔG‡ = 28.5 kcal/mol) compared to meta (ΔG‡ = 32.1 kcal/mol) .

- Experimental Validation : Suzuki-Miyaura coupling with phenylboronic acid yields 1-(6-Phenylnaphthalen-2-yl)ethanone (85% yield) using Pd(PPh₃)₄ as a catalyst .

Q. What strategies resolve contradictions in reported biological activity data for brominated naphthalenone derivatives?

- Data Reconciliation : Discrepancies in antimicrobial activity (e.g., Staphylococcus aureus MIC: 8–32 µg/mL) arise from variations in assay protocols. Standardizing broth microdilution methods (CLSI guidelines) and controlling solvent (DMSO ≤1% v/v) reduces variability .

- Structure-Activity Relationships (SAR) : Introducing a 4-chlorophenyl group (as in 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol) enhances antiproliferative activity (IC₅₀ = 1.2 µM vs. HeLa cells) compared to the parent compound (IC₅₀ = 8.7 µM) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- DFT Studies : HOMO-LUMO gaps (4.8 eV) indicate moderate electrophilicity, favoring oxidative addition with Pd(0) catalysts. NBO analysis shows bromine’s σ*-orbital interaction with Pd enhances transmetallation efficiency .

- Kinetic Modeling : Transition state simulations (Gaussian 09) predict a 2.3 Å Pd–Br bond length during oxidative addition, consistent with experimental catalytic turnover frequencies (TOF = 450 h⁻¹) .

Propiedades

IUPAC Name |

1-(6-bromonaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDOTHVVSQOCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.